![molecular formula C27H28N4O4 B12630691 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a triazolone core, a benzofuran moiety, and a pyrrolidine ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)- involves multiple steps, starting with the preparation of the triazolone core. This can be achieved through the cyclization of appropriate hydrazides with formic acid or its derivatives. The benzofuran moiety can be introduced via a Suzuki coupling reaction, using a suitable boronic acid and a halogenated benzofuran derivative. The pyrrolidine ring is typically synthesized through a reductive amination process, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparación Con Compuestos Similares
Similar Compounds
3H-1,2,4-Triazol-3-one derivatives: Compounds with similar triazolone cores but different substituents.
Benzofuran derivatives: Compounds containing the benzofuran moiety with various functional groups.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring and different substituents.
Uniqueness
The uniqueness of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)- lies in its combination of structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H28N4O4 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
4-[4-(1-benzofuran-5-yl)phenyl]-5-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-2-(2-hydroxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C27H28N4O4/c32-13-12-30-27(34)31(25(28-30)15-18-9-11-29(17-18)26(33)20-1-2-20)23-6-3-19(4-7-23)21-5-8-24-22(16-21)10-14-35-24/h3-8,10,14,16,18,20,32H,1-2,9,11-13,15,17H2 |
Clave InChI |
KPWWOOSHEWJOKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCC(C2)CC3=NN(C(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


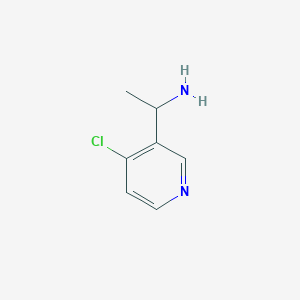
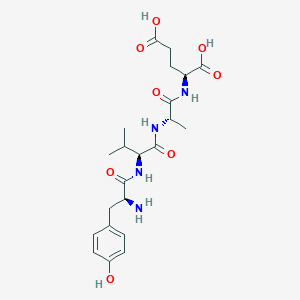

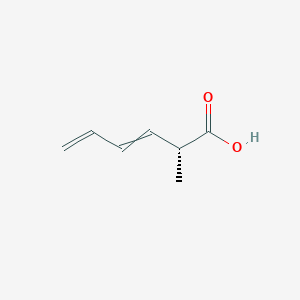
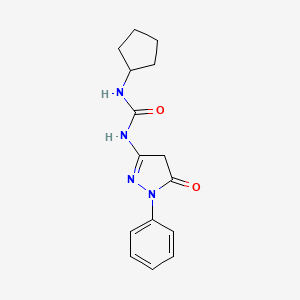
![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)

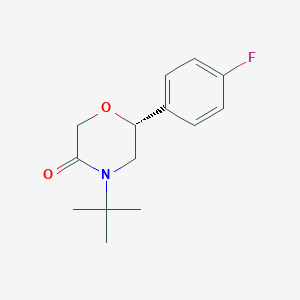
![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)
![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)
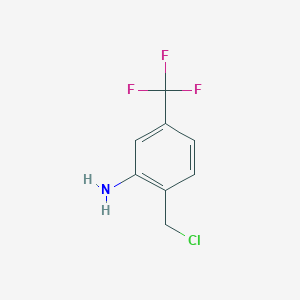
![4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12630661.png)
![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)

